O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride
Overview
Description
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride: is a versatile chemical compound widely used in various scientific fields. It is known for its ability to form stable oximes with carbonyl compounds, making it a valuable reagent in analytical chemistry. The compound has the molecular formula C7H4F5NO·HCl and a molecular weight of 249.57 g/mol .
Mechanism of Action
Target of Action
The primary target of Florox Reagent are compounds containing carbonyl groups . These include a variety of aldehydes, ketones, and acids . The reagent is also used in the preparation of oximes of steroids bearing a keto group .
Mode of Action
Florox Reagent interacts with its targets by acting as a derivatization reagent . It reacts with carbonyl-containing compounds to form oximes, which are more stable and easier to analyze .
Biochemical Pathways
The primary biochemical pathway affected by Florox Reagent is the formation of oximes from carbonyl-containing compounds . This reaction is commonly used in the analysis of various biochemicals, including thromboxane B2, prostaglandins, and amygdalin .
Pharmacokinetics
Its primary use is in the preparation and analysis of samples in a laboratory setting .
Result of Action
The result of Florox Reagent’s action is the formation of oximes from carbonyl-containing compounds . These oximes are more stable and easier to analyze, making them useful in the detection and quantification of the original compounds .
Action Environment
The action of Florox Reagent can be influenced by environmental factors. For instance, it is soluble in water , which can affect its reactivity. Additionally, it should be stored in a cool, dry place to maintain its stability . Exposure to moist air or water may affect its performance .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride typically involves the reaction of 2,3,4,5,6-pentafluorobenzyl chloride with hydroxylamine hydrochloride. The reaction is carried out in an aqueous medium, often under reflux conditions, to ensure complete conversion. The product is then purified by recrystallization .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The final product is usually obtained as a white crystalline solid, which is then packaged and stored under appropriate conditions to maintain its stability .
Chemical Reactions Analysis
Types of Reactions: O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride primarily undergoes nucleophilic substitution reactions. It reacts with carbonyl compounds to form oximes, which are stable and can be easily analyzed using various chromatographic techniques .
Common Reagents and Conditions:
Reagents: Carbonyl compounds (aldehydes, ketones), hydroxylamine hydrochloride.
Conditions: Aqueous medium, reflux conditions, pH control to maintain a slightly acidic environment.
Major Products: The major products of these reactions are oximes, which are valuable intermediates in organic synthesis and analytical chemistry .
Scientific Research Applications
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride has a wide range of applications in scientific research:
Comparison with Similar Compounds
- O-Benzylhydroxylamine hydrochloride
- O-tert-Butylhydroxylamine hydrochloride
- Methoxyamine hydrochloride
Comparison: O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride is unique due to the presence of multiple fluorine atoms, which enhance its reactivity and stability. This makes it particularly effective in forming stable oximes with a wide range of carbonyl compounds, compared to other hydroxylamine derivatives .
Properties
IUPAC Name |
O-[(2,3,4,5,6-pentafluorophenyl)methyl]hydroxylamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F5NO.ClH/c8-3-2(1-14-13)4(9)6(11)7(12)5(3)10;/h1,13H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVMVKNXIMUCYJA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=C(C(=C(C(=C1F)F)F)F)F)ON.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF5NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60206708 | |
Record name | Florox reagent | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60206708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57981-02-9 | |
Record name | o-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57981-02-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Florox reagent | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057981029 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 57981-02-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=153392 | |
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Record name | Florox reagent | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60206708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.489 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N86A2EGW58 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
Procedure details
Q1: What is O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride primarily used for in scientific research?
A1: this compound (PFBHA) is widely employed as a derivatizing agent for carbonyl compounds, particularly aldehydes and ketones. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Q2: Why is derivatization necessary when analyzing carbonyl compounds like aldehydes and ketones?
A2: Many aldehydes and ketones are volatile and polar, making them difficult to analyze directly using gas chromatography. Derivatization with PFBHA converts them into more volatile and thermally stable oxime derivatives, suitable for gas chromatography analysis. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Q3: What analytical techniques are commonly used to detect and quantify PFBHA derivatives of carbonyl compounds?
A3: Gas chromatography coupled with mass spectrometry (GC-MS) and gas chromatography with electron capture detection (GC-ECD) are frequently used for the detection and quantification of PFBHA-derivatized carbonyl compounds. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Q4: Can PFBHA be used in conjunction with solid-phase microextraction (SPME) for carbonyl analysis?
A4: Yes, PFBHA can be combined with SPME for on-fiber derivatization and subsequent analysis of carbonyl compounds, offering a sensitive and solvent-free approach. [, , , , , , , , , , , , , , , , , ]
Q5: What types of samples have been analyzed for carbonyl content using PFBHA derivatization?
A5: PFBHA derivatization has been used to analyze carbonyl compounds in diverse samples, including air, water, beverages, food, tobacco, biological samples, and environmental matrices. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Q6: How does PFBHA react with carbonyl compounds?
A6: PFBHA reacts with aldehydes and ketones through a condensation reaction to form stable oxime derivatives. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Q7: Are there any limitations to the reaction of PFBHA with certain carbonyl compounds?
A7: Yes, steric hindrance can influence the reaction. Ketones with bulky substituents around the carbonyl group may exhibit lower reaction yields with PFBHA. [, , , , , , , , , , ]
Q8: What is the significance of the pentafluorobenzyl group in PFBHA?
A8: The pentafluorobenzyl group enhances the volatility and thermal stability of the formed oxime derivatives, making them suitable for GC analysis. It also increases the sensitivity of detection, particularly with ECD. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
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